molecular formula C51H88O60S13 B1194705 PG-545 Free CAS No. 1144617-49-1

PG-545 Free

Cat. No.: B1194705
CAS No.: 1144617-49-1
M. Wt: 2078.1 g/mol
InChI Key: LNUFLCYMSVYYNW-ZPJMAFJPSA-N
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Description

Pixatimod, also known as PG545, is a synthetic heparan sulfate mimetic with potent immunomodulatory and antitumor properties. It is a high-affinity inhibitor of heparanase, an enzyme that regulates the extracellular environment through the cleavage of heparan sulfate. Pixatimod has shown significant antitumor activity in various preclinical cancer models and is currently being investigated in clinical trials for its potential use in cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pixatimod is synthesized through a multi-step process that involves the conjugation of a sulfated oligosaccharide with a cholestanol moiety. The synthesis begins with the preparation of the sulfated oligosaccharide, which is achieved through the selective sulfation of a precursor oligosaccharide. The cholestanol moiety is then attached to the sulfated oligosaccharide through a series of chemical reactions, including esterification and glycosylation .

Industrial Production Methods

The industrial production of pixatimod involves scaling up the synthetic process to produce the compound in large quantities. This requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product. The production process is typically carried out in a controlled environment to maintain the stability and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

Pixatimod undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of pixatimod, each with distinct chemical and biological properties .

Scientific Research Applications

Pixatimod has a wide range of scientific research applications, including:

Mechanism of Action

Pixatimod exerts its effects primarily through the inhibition of heparanase, which leads to the disruption of the extracellular matrix and inhibition of tumor growth and metastasis. Additionally, pixatimod activates the Toll-like Receptor 9 pathway in dendritic cells and B cells, leading to the release of cytokines and activation of natural killer cells. This dual mechanism of action contributes to its potent antitumor and immunomodulatory effects .

Comparison with Similar Compounds

Pixatimod is unique among heparanase inhibitors due to its high affinity for the enzyme and its dual mechanism of action. Similar compounds include:

Pixatimod’s unique structure and dual mechanism of action make it a promising candidate for cancer therapy and immunomodulation .

Properties

CAS No.

1144617-49-1

Molecular Formula

C51H88O60S13

Molecular Weight

2078.1 g/mol

IUPAC Name

[(2R,3R,4S,5R,6R)-2-[(2R,3R,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-6-[(2R,3R,4S,5R,6R)-6-[[(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-disulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-4,5-disulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-4,5-disulfooxy-2-(sulfooxymethyl)oxan-3-yl]oxy-3,5-disulfooxy-6-(sulfooxymethyl)oxan-4-yl] hydrogen sulfate

InChI

InChI=1S/C51H88O60S13/c1-22(2)7-6-8-23(3)27-11-12-28-26-10-9-24-17-25(13-15-50(24,4)29(26)14-16-51(27,28)5)95-46-42(108-121(79,80)81)38(104-117(67,68)69)34(30(96-46)18-91-112(52,53)54)100-47-43(109-122(82,83)84)39(105-118(70,71)72)35(31(97-47)19-92-113(55,56)57)101-48-44(110-123(85,86)87)40(106-119(73,74)75)36(32(98-48)20-93-114(58,59)60)102-49-45(111-124(88,89)90)41(107-120(76,77)78)37(103-116(64,65)66)33(99-49)21-94-115(61,62)63/h22-49H,6-21H2,1-5H3,(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63)(H,64,65,66)(H,67,68,69)(H,70,71,72)(H,73,74,75)(H,76,77,78)(H,79,80,81)(H,82,83,84)(H,85,86,87)(H,88,89,90)/t23-,24+,25+,26+,27-,28+,29+,30-,31-,32-,33-,34-,35-,36-,37-,38+,39+,40+,41+,42-,43-,44-,45-,46-,47-,48-,49-,50+,51-/m1/s1

InChI Key

LNUFLCYMSVYYNW-ZPJMAFJPSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COS(=O)(=O)O)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COS(=O)(=O)O)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)COS(=O)(=O)O)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC5C(C(C(C(O5)COS(=O)(=O)O)OC6C(C(C(C(O6)COS(=O)(=O)O)OC7C(C(C(C(O7)COS(=O)(=O)O)OC8C(C(C(C(O8)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)C)C

Origin of Product

United States

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